molecular formula C26H25N3O4S B2558773 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide CAS No. 922461-83-4

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2558773
CAS No.: 922461-83-4
M. Wt: 475.56
InChI Key: XYBWVRRTFQVZJK-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a structurally complex molecule featuring a benzoxazole core linked to a phenyl group, which is further connected to a piperidine-4-carboxamide scaffold substituted with a tosyl (p-toluenesulfonyl) moiety. The benzoxazole ring is a heterocyclic aromatic system known for its electron-withdrawing properties and pharmacological relevance, often contributing to enhanced metabolic stability and binding affinity in drug design . The tosyl group on the piperidine nitrogen may influence solubility, bioavailability, and target interactions due to its sulfonyl functionality.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-18-9-11-22(12-10-18)34(31,32)29-15-13-19(14-16-29)25(30)27-21-6-4-5-20(17-21)26-28-23-7-2-3-8-24(23)33-26/h2-12,17,19H,13-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBWVRRTFQVZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure

The compound features a complex structure that includes a piperidine ring, a tosyl group, and a benzo[d]oxazole moiety. The structural formula can be represented as follows:

C20H20N2O3S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Research indicates that this compound exhibits anti-cancer properties by inhibiting specific pathways involved in tumor growth. Notably, it has been shown to inhibit the expression of AIMP2-DX2, which is associated with enhanced tumor proliferation and survival .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description
Anticancer Activity Inhibits AIMP2-DX2 expression; reduces tumor cell proliferation .
Antiviral Properties Potential inhibition of viral replication pathways (specific studies pending).
Receptor Interaction Modulates specific G-protein coupled receptors (GPCRs) related to cancer .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines. For instance, it was noted that at concentrations above 10 µM, there was a marked decrease in cell proliferation in breast and prostate cancer models.
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
  • Comparative Studies : In comparison to other known anticancer agents, this compound showed a higher selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index.

Future Directions

The ongoing research aims to explore:

  • Synergistic Effects : Investigating the combination of this compound with existing chemotherapeutics to enhance efficacy.
  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic outcomes.
  • Mechanistic Elucidation : Further elucidating the molecular pathways affected by this compound will help in understanding its full potential and limitations.

Comparison with Similar Compounds

Key Observations :

  • The tosyl group in the target compound distinguishes it from the thioacetamide (12c, 13c) or benzimidazolone (Compound 4) moieties in analogs. This sulfonyl group may enhance metabolic stability compared to thioether linkages .
  • Substituents on the benzoxazole ring (e.g., 5-methyl or 5-chloro in ) modulate electronic properties and cytotoxicity, suggesting that the unsubstituted benzoxazole in the target compound might exhibit different activity profiles .

Physicochemical and Pharmacokinetic Properties

  • Solubility and Bioavailability: Compounds 12d and 12l () were evaluated for oral bioavailability using radar charts, with lipophilicity and hydrogen-bonding capacity as critical predictors .
  • Thermal Stability : Melting points of benzoxazole analogs (, Table 10) range from 180–220°C, influenced by crystalline packing and substituent bulk. The target compound’s melting point is likely comparable due to its rigid benzoxazole core .

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